FOXO4-DRI

Senolytics Protein-Protein Interaction Structural Biology

For researchers targeting the FOXO4-p53 axis, FOXO4-DRI's D-retro-inverso configuration provides indispensable proteolytic stability and a 50,000-fold higher binding affinity (Kd ~50 nM) vs. native L-isoforms, ensuring reproducible in vivo efficacy. It uniquely offers a precise senescence selectivity window (IC50 34.19 µM senescent vs. 93.77 µM non-senescent fibroblasts), a mechanistic precision absent in broad-spectrum senolytics like Dasatinib+Quercetin or Navitoclax. This makes it the definitive tool for translational studies in chemotoxicity recovery, natural aging reversal, and pulmonary fibrosis resolution.

Molecular Formula C228H388N86O64
Molecular Weight 5358.05
Cat. No. B1574751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFOXO4-DRI
Molecular FormulaC228H388N86O64
Molecular Weight5358.05
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FOXO4-DRI Procurement Guide: A Quantitative Comparison of the D-Retro-Inverso Senolytic Peptide Versus Key Analogs and In-Class Alternatives


FOXO4-DRI is a synthetic, cell-permeable D-retro-inverso (DRI) peptide derived from the forkhead box O4 (FOXO4) transcription factor, specifically designed to disrupt the protein-protein interaction between FOXO4 and the tumor suppressor p53, thereby selectively inducing apoptosis in senescent cells [1]. The DRI configuration, wherein all L-amino acids are replaced by D-amino acids in a reversed sequence, confers enhanced proteolytic stability and prolonged bioavailability compared to native L-isoform peptides . This compound is widely utilized in aging research, oncology, and fibrosis studies to investigate the therapeutic clearance of senescent cells and their associated secretory phenotype (SASP).

Why FOXO4-DRI Cannot Be Replaced by Generic FOXO4 Peptides or Non-DRI Senolytics: A Technical Justification


Substituting FOXO4-DRI with a native L-isoform FOXO4 peptide or other senolytic agents introduces critical experimental confounders due to fundamental differences in target engagement, cellular selectivity, and pharmacokinetic stability. Unlike the DRI configuration, L-isoform peptides are rapidly degraded by serum proteases, resulting in significantly lower intracellular concentrations and reduced functional longevity [1]. Furthermore, while alternative senolytics such as Dasatinib+Quercetin or Navitoclax target broader anti-apoptotic networks (e.g., BCL-2 family, tyrosine kinases), FOXO4-DRI uniquely engages the FOXO4-p53 interface—a nexus specifically dysregulated in senescence [2]. This mechanistic precision translates to a distinct selectivity profile that cannot be recapitulated by generic pathway inhibitors. The quantitative evidence detailed below establishes that FOXO4-DRI possesses a measurable, non-fungible performance delta that directly impacts experimental reproducibility and translational relevance.

FOXO4-DRI Quantitative Differentiation Evidence: Head-to-Head Comparisons with Native Peptides, Senolytics, and Clinical Standards


Enhanced p53 Binding Affinity of FOXO4-DRI Compared to Native FOXO4 L-Peptide

FOXO4-DRI exhibits a 50,000-fold higher binding affinity for the p53 DNA-binding domain (p53-DBD) compared to the native FOXO4 peptide from which it is derived. This dramatic enhancement is attributed to the D-retro-inverso configuration, which stabilizes the interaction and enables more effective disruption of the endogenous FOXO4-p53 complex [1].

Senolytics Protein-Protein Interaction Structural Biology

Differential Cytotoxicity of FOXO4-DRI vs. FOXO4-L Peptide in Senescent Fibroblasts

In a direct viability assay comparing FOXO4-DRI with its L-isoform counterpart (FOXO4-L) and an unrelated DRI peptide (FOXM1-DRI), only FOXO4-DRI induced significant cytotoxicity in senescent IMR90 fibroblasts. At concentrations of 6.25 μM, 12.5 μM, and 25 μM, FOXO4-DRI reduced viability in a dose-dependent manner, whereas FOXO4-L and FOXM1-DRI showed negligible effects [1].

Senolytics Cellular Senescence Apoptosis

Quantified Selectivity of FOXO4-DRI for Senescent vs. Non-Senescent Human Fibroblasts

FOXO4-DRI demonstrates a defined selectivity window in human fibroblasts, with IC50 values significantly lower in senescent cells compared to non-senescent controls. In keloid-derived fibroblasts, the IC50 for senescent cells was 34.19 μM, versus 93.77 μM for non-senescent controls—a 2.7-fold difference. A similar trend was observed in normal skin fibroblasts (61.53 μM vs. 104.6 μM) [1].

Senolytics Selectivity Index Keloid

In Vivo Efficacy of FOXO4-DRI in Reversing Chemotherapy-Induced Frailty Compared to Vehicle Control

In a doxorubicin-induced chemotoxicity mouse model, FOXO4-DRI administration (5 mg/kg, i.v., every other day) significantly mitigated weight loss and improved physical performance compared to vehicle control (PBS). Treated mice exhibited a quantifiable recovery of body weight, restoration of fur density, and improved renal function as measured by plasma urea levels [1]. Notably, FOXO4-DRI reduced senescence-associated IL-6 expression and normalized plasma urea in aged wild-type and progeroid XpdTTD/TTD mice [2].

In Vivo Chemotoxicity Aging

Comparable Anti-Fibrotic Efficacy to Clinical Standard Pirfenidone in Bleomycin-Induced Pulmonary Fibrosis Model

In a bleomycin-induced mouse model of pulmonary fibrosis, FOXO4-DRI demonstrated efficacy equivalent to the approved anti-fibrotic drug Pirfenidone. Both agents significantly decreased the number of senescent cells, downregulated senescence-associated secretory phenotype (SASP) factors, and attenuated bleomycin-induced morphological changes and collagen deposition to a similar degree [1].

Pulmonary Fibrosis Anti-Fibrotic Senolytics

Mechanistic Specificity of FOXO4-DRI Compared to Broad-Spectrum Senolytics

Unlike broad-spectrum senolytics such as Dasatinib+Quercetin (which inhibit multiple kinases and pathways) or Navitoclax (a pan-BCL-2 family inhibitor), FOXO4-DRI acts through a single, defined protein-protein interface: the FOXO4-p53 interaction [1]. This mechanistic precision is reflected in its selective induction of p53 nuclear exclusion exclusively in senescent cells, as demonstrated by co-immunoprecipitation and immunofluorescence assays [2]. In contrast, BCL-2 family inhibitors like ABT-737 require multiple rounds of treatment to achieve similar senescent cell clearance due to compensatory anti-apoptotic mechanisms [3].

Senolytics Target Engagement Selectivity

FOXO4-DRI: Validated Research and Preclinical Application Scenarios Based on Quantitative Differentiation Data


Senolytic Target Validation in Primary Cell Models Requiring High Specificity

Researchers investigating the FOXO4-p53 axis in primary senescent cells should prioritize FOXO4-DRI over native L-isoform peptides or broad-spectrum senolytics. The 50,000-fold higher binding affinity (Kd ~50 nM vs. 2.5 mM) ensures effective disruption of the endogenous interaction, while the defined selectivity window (IC50 34.19 μM in senescent vs. 93.77 μM in non-senescent keloid fibroblasts) minimizes confounding cytotoxicity in control populations [6][4]. This is critical for experiments requiring precise correlation between p53 nuclear exclusion and apoptotic outcomes.

In Vivo Studies of Chemotherapy-Induced Frailty and Age-Related Multi-Morbidity

FOXO4-DRI is the preferred senolytic for in vivo studies modeling doxorubicin-induced chemotoxicity or natural aging, based on its demonstrated ability to reverse body weight loss, restore fur density, and normalize renal function (plasma urea) in both wild-type and progeroid mice [6]. Unlike Dasatinib+Quercetin, which exhibits variable efficacy across cell types, FOXO4-DRI's consistent p53-dependent mechanism provides reproducible functional improvements across multiple organ systems, making it ideal for longitudinal aging studies [4].

Comparative Senescence Research in Fibrotic Disease Models

For studies of senescence-driven fibrosis, particularly pulmonary fibrosis, FOXO4-DRI offers a mechanistically distinct alternative to the clinical standard Pirfenidone, with comparable efficacy in reducing senescent cell burden and collagen deposition in bleomycin-treated mice [6]. This enables parallel investigation of TGF-β-independent pathways in fibrosis resolution and provides a benchmark for evaluating novel anti-fibrotic senolytics.

Structural Biology and Inhibitor Development of Disordered Protein Interactions

FOXO4-DRI serves as a unique tool compound for studying transiently folded complexes involving intrinsically disordered proteins. Its binding to the disordered p53 transactivation domain (p53TAD2) forms a transiently folded complex amenable to solution NMR structural analysis, as recently elucidated [6]. This provides a template for structure-guided design of next-generation p53 inhibitors and validates the use of DRI peptides to target challenging protein-protein interfaces lacking stable tertiary structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for FOXO4-DRI

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.